molecular formula C21H22N2O2S B11371677 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide

Cat. No.: B11371677
M. Wt: 366.5 g/mol
InChI Key: JNNMOLMPOPYDPO-UHFFFAOYSA-N
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Description

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-ethylamine with 3-propoxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-propoxybenzamide

InChI

InChI=1S/C21H22N2O2S/c1-2-13-25-19-10-6-9-17(14-19)20(24)22-12-11-18-15-26-21(23-18)16-7-4-3-5-8-16/h3-10,14-15H,2,11-13H2,1H3,(H,22,24)

InChI Key

JNNMOLMPOPYDPO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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